6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a benzhydryl group and a sulfonyl group, attached to a dichlorophenyl methyl ether moiety. Its unique structure imparts specific chemical properties and reactivity, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzhydryl-1-piperazine through the reaction of benzhydryl chloride with piperazine under basic conditions.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Etherification: The final step involves the etherification of the sulfonylated piperazine with 2,3-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether: shares similarities with other sulfonyl piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzhydryl and dichlorophenyl groups enhances its potential for diverse applications compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-benzhydryl-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-31-24-21(13-12-20(25)22(24)26)32(29,30)28-16-14-27(15-17-28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,23H,14-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVPDCXOCDBOGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.